molecular formula C15H22ClN3O4S B2803743 N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1798716-24-1

N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride

Cat. No. B2803743
CAS RN: 1798716-24-1
M. Wt: 375.87
InChI Key: XKUMJHFERYGLSP-UHFFFAOYSA-N
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Description

N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride (NBNO) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBNO is a sulfonamide derivative that has been synthesized through a multi-step process involving the use of various reagents and solvents. In

Mechanism of Action

N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride has also been shown to inhibit the activation of NF-kB, which is involved in the regulation of inflammation and immune responses. Additionally, N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride has been found to induce apoptosis in cancer cells by activating caspases, which are involved in the regulation of programmed cell death.
Biochemical and Physiological Effects
N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the prevention of tumor invasion and metastasis. N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride has also been shown to inhibit the activation of NF-kB, which is involved in the regulation of inflammation and immune responses. This inhibition can lead to the prevention of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride has been found to induce apoptosis in cancer cells by activating caspases, which can lead to the prevention of tumor growth and proliferation.

Advantages and Limitations for Lab Experiments

N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride has several advantages for lab experiments. It is a potent inhibitor of MMPs and NF-kB, which makes it a useful tool for studying the role of these enzymes and signaling pathways in various biological processes. N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride also has anti-tumor and anti-cancer properties, which makes it a useful tool for studying the mechanisms of tumor growth and proliferation. However, N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride has some limitations for lab experiments. It is a sulfonamide derivative, which can limit its solubility and bioavailability. Additionally, N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride has not been extensively studied in vivo, which can limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride. One potential direction is the development of more potent and selective inhibitors of MMPs and NF-kB. Another potential direction is the study of the in vivo effects of N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride, which can provide more insight into its potential therapeutic applications. Additionally, the study of the combination of N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride with other therapeutic agents can provide new avenues for the treatment of various diseases. Overall, the study of N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride has the potential to lead to the development of new and effective therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with 1,3-cyclohexanedione in the presence of ammonium acetate. This reaction results in the formation of 2,5-dimethoxy-1,3-cyclohexadiene-1-carbaldehyde, which is then reacted with nitromethane to produce 2,5-dimethoxy-1,3-cyclohexadiene-1-carbaldehyde nitromethane adduct. This adduct is then reacted with sodium hydride and 9-aminobicyclo[3.3.1]nonane to produce N-{3-aminobicyclo[3.3.1]nonan-9-yl}-2,5-dimethoxy-4-nitrobenzenesulfonamide. Finally, this compound is reacted with hydrochloric acid to produce N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride hydrochloride.

Scientific Research Applications

N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been found to inhibit the activation of NF-kB, a transcription factor that is involved in the regulation of inflammation and immune responses.

properties

IUPAC Name

N-(3-amino-9-bicyclo[3.3.1]nonanyl)-4-nitrobenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S.ClH/c16-12-8-10-2-1-3-11(9-12)15(10)17-23(21,22)14-6-4-13(5-7-14)18(19)20;/h4-7,10-12,15,17H,1-3,8-9,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUMJHFERYGLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-aminobicyclo[3.3.1]nonan-9-yl}-4-nitrobenzene-1-sulfonamide hydrochloride

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